[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile
CAS No.: 1226456-14-9
Cat. No.: VC4597161
Molecular Formula: C12H8ClN3O2
Molecular Weight: 261.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226456-14-9 |
|---|---|
| Molecular Formula | C12H8ClN3O2 |
| Molecular Weight | 261.67 |
| IUPAC Name | 2-[4-(4-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
| Standard InChI | InChI=1S/C12H8ClN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 |
| Standard InChI Key | WNKIRBXUKKUPPA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)Cl |
Introduction
The compound “[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile” is a heterocyclic organic molecule that belongs to the class of pyrazine derivatives. These compounds are characterized by their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as the chlorophenyl moiety and the dioxo-pyrazine ring suggests its utility in pharmacological research.
Synthesis
The synthesis of “[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile” typically involves cyclization reactions starting from chlorophenyl-substituted precursors and nitrile-containing compounds. A plausible synthetic route includes:
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Starting Materials:
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4-chlorobenzoyl chloride
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Ethanedinitrile (malononitrile)
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Ammonia or related nitrogen sources
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Reaction Steps:
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Condensation of 4-chlorobenzoyl chloride with a nitrogen donor to form an intermediate.
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Cyclization under controlled conditions to yield the dioxo-pyrazine framework.
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Functionalization with an acetonitrile group.
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Analytical Characterization
To confirm the structure and purity of “[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile,” several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Identifies proton environments in the molecule.
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¹³C NMR: Confirms carbon skeleton and functional groups.
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Infrared Spectroscopy (IR):
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Characteristic peaks for nitrile (-C≡N) and carbonyl (C=O) groups.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to the molecular weight (259.65 g/mol).
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X-Ray Crystallography:
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Provides detailed three-dimensional structural data.
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Potential Applications
The compound’s structural features make it a candidate for various applications:
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Pharmaceutical Development:
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Its pyrazine core is a scaffold for drug discovery targeting kinase inhibition or antimicrobial activity.
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Material Science:
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The electron-deficient nature of the dioxo-pyrazine ring could be exploited in organic electronics or as ligands in coordination chemistry.
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Synthetic Chemistry:
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Useful as an intermediate for synthesizing more complex heterocyclic compounds.
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